molecular formula C8H9ClN8 B14102291 N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide

N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide

Cat. No.: B14102291
M. Wt: 252.66 g/mol
InChI Key: OOSHUSPNFYLWFB-UHFFFAOYSA-N
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Description

N’-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridazine ring and a triazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide typically involves the reaction of 3-amino-6-chloropyridazine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with additional hydrogen atoms .

Scientific Research Applications

N’-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of chloropyridazine and triazole, such as:

Uniqueness

N’-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide is unique due to its specific combination of a chloropyridazine ring and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9ClN8

Molecular Weight

252.66 g/mol

IUPAC Name

N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide

InChI

InChI=1S/C8H9ClN8/c9-6-1-2-8(15-13-6)16-14-7(10)3-17-5-11-4-12-17/h1-2,4-5H,3H2,(H2,10,14)(H,15,16)

InChI Key

OOSHUSPNFYLWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NN=C(CN2C=NC=N2)N)Cl

Origin of Product

United States

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